molecular formula C160H194N22O54S4 B13397358 [6-[2-Butyl-3-[[4-[2-(5,6-dinitrooxyhexanoyloxy)ethylcarbamoyl]phenyl]methyl]imidazol-4-yl]-4-oxo-5-(thiophen-3-ylmethyl)hex-5-enyl] 5,6-dinitrooxyhexanoate;4-nitrooxybutyl 6-[2-butyl-3-[[4-[[2-(4-nitrooxybutoxy)-2-oxoethyl]carbamoyl]phenyl]methyl]imidazol-4-yl]-4-oxo-5-(thiophen-3-ylmethyl)hex-5-enoate;5-nitrooxyhexyl 6-[2-butyl-3-[[4-[[2-(5-nitrooxyhexoxy)-2-oxoethyl]carbamoyl]phenyl]methyl]imidazol-4-yl]-4-oxo-5-(thiophen-3-ylmethyl)hex-5-enoate;[4-(nitrooxymethyl)phenyl]methyl 6-[2-butyl-3-[[4-[[2-[[4-(nitrooxymethyl)phenyl]methoxy]-2-oxoethyl]carbamoyl]phenyl]methyl]imidazol-4-yl]-4-oxo-5-(thiophen-3-ylmethyl)hex-5-enoate CAS No. 9002-62-4

[6-[2-Butyl-3-[[4-[2-(5,6-dinitrooxyhexanoyloxy)ethylcarbamoyl]phenyl]methyl]imidazol-4-yl]-4-oxo-5-(thiophen-3-ylmethyl)hex-5-enyl] 5,6-dinitrooxyhexanoate;4-nitrooxybutyl 6-[2-butyl-3-[[4-[[2-(4-nitrooxybutoxy)-2-oxoethyl]carbamoyl]phenyl]methyl]imidazol-4-yl]-4-oxo-5-(thiophen-3-ylmethyl)hex-5-enoate;5-nitrooxyhexyl 6-[2-butyl-3-[[4-[[2-(5-nitrooxyhexoxy)-2-oxoethyl]carbamoyl]phenyl]methyl]imidazol-4-yl]-4-oxo-5-(thiophen-3-ylmethyl)hex-5-enoate;[4-(nitrooxymethyl)phenyl]methyl 6-[2-butyl-3-[[4-[[2-[[4-(nitrooxymethyl)phenyl]methoxy]-2-oxoethyl]carbamoyl]phenyl]methyl]imidazol-4-yl]-4-oxo-5-(thiophen-3-ylmethyl)hex-5-enoate

Cat. No. B13397358
CAS RN: 9002-62-4
M. Wt: 3417.6 g/mol
InChI Key: ZNRYUPYKSAFPRM-UHFFFAOYSA-N
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Description

A lactogenic hormone secreted by the adenohypophysis (PITUITARY GLAND, ANTERIOR). It is a polypeptide of approximately 23 kD. Besides its major action on lactation, in some species prolactin exerts effects on reproduction, maternal behavior, fat metabolism, immunomodulation and osmoregulation. Prolactin receptors are present in the mammary gland, hypothalamus, liver, ovary, testis, and prostate.

properties

CAS RN

9002-62-4

Molecular Formula

C160H194N22O54S4

Molecular Weight

3417.6 g/mol

IUPAC Name

[6-[2-butyl-3-[[4-[2-(5,6-dinitrooxyhexanoyloxy)ethylcarbamoyl]phenyl]methyl]imidazol-4-yl]-4-oxo-5-(thiophen-3-ylmethyl)hex-5-enyl] 5,6-dinitrooxyhexanoate;4-nitrooxybutyl 6-[2-butyl-3-[[4-[[2-(4-nitrooxybutoxy)-2-oxoethyl]carbamoyl]phenyl]methyl]imidazol-4-yl]-4-oxo-5-(thiophen-3-ylmethyl)hex-5-enoate;5-nitrooxyhexyl 6-[2-butyl-3-[[4-[[2-(5-nitrooxyhexoxy)-2-oxoethyl]carbamoyl]phenyl]methyl]imidazol-4-yl]-4-oxo-5-(thiophen-3-ylmethyl)hex-5-enoate;[4-(nitrooxymethyl)phenyl]methyl 6-[2-butyl-3-[[4-[[2-[[4-(nitrooxymethyl)phenyl]methoxy]-2-oxoethyl]carbamoyl]phenyl]methyl]imidazol-4-yl]-4-oxo-5-(thiophen-3-ylmethyl)hex-5-enoate

InChI

InChI=1S/C44H45N5O12S.C40H51N7O18S.C40H53N5O12S.C36H45N5O12S/c1-2-3-4-41-45-23-39(22-38(21-36-19-20-62-30-36)40(50)17-18-42(51)58-26-32-5-9-34(10-6-32)28-60-48(54)55)47(41)25-31-13-15-37(16-14-31)44(53)46-24-43(52)59-27-33-7-11-35(12-8-33)29-61-49(56)57;1-2-3-10-37-42-24-33(23-32(22-30-17-21-66-28-30)36(48)9-6-19-60-38(49)11-4-7-34(64-46(56)57)26-62-44(52)53)43(37)25-29-13-15-31(16-14-29)40(51)41-18-20-61-39(50)12-5-8-35(65-47(58)59)27-63-45(54)55;1-4-5-12-37-41-25-35(24-34(23-32-19-22-58-28-32)36(46)17-18-38(47)54-20-8-6-10-29(2)56-44(50)51)43(37)27-31-13-15-33(16-14-31)40(49)42-26-39(48)55-21-9-7-11-30(3)57-45(52)53;1-2-3-8-33-37-23-31(22-30(21-28-15-20-54-26-28)32(42)13-14-34(43)50-16-4-6-18-52-40(46)47)39(33)25-27-9-11-29(12-10-27)36(45)38-24-35(44)51-17-5-7-19-53-41(48)49/h5-16,19-20,22-23,30H,2-4,17-18,21,24-29H2,1H3,(H,46,53);13-17,21,23-24,28,34-35H,2-12,18-20,22,25-27H2,1H3,(H,41,51);13-16,19,22,24-25,28-30H,4-12,17-18,20-21,23,26-27H2,1-3H3,(H,42,49);9-12,15,20,22-23,26H,2-8,13-14,16-19,21,24-25H2,1H3,(H,38,45)

InChI Key

ZNRYUPYKSAFPRM-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NC=C(N1CC2=CC=C(C=C2)C(=O)NCCOC(=O)CCCC(CO[N+](=O)[O-])O[N+](=O)[O-])C=C(CC3=CSC=C3)C(=O)CCCOC(=O)CCCC(CO[N+](=O)[O-])O[N+](=O)[O-].CCCCC1=NC=C(N1CC2=CC=C(C=C2)C(=O)NCC(=O)OCCCCC(C)O[N+](=O)[O-])C=C(CC3=CSC=C3)C(=O)CCC(=O)OCCCCC(C)O[N+](=O)[O-].CCCCC1=NC=C(N1CC2=CC=C(C=C2)C(=O)NCC(=O)OCCCCO[N+](=O)[O-])C=C(CC3=CSC=C3)C(=O)CCC(=O)OCCCCO[N+](=O)[O-].CCCCC1=NC=C(N1CC2=CC=C(C=C2)C(=O)NCC(=O)OCC3=CC=C(C=C3)CO[N+](=O)[O-])C=C(CC4=CSC=C4)C(=O)CCC(=O)OCC5=CC=C(C=C5)CO[N+](=O)[O-]

Origin of Product

United States

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